N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-nitrobenzamide is a chemical compound belonging to the class of thiadiazole derivatives. It has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an anticonvulsant agent. This compound is synthesized from 5-ethyl-1,3,4-thiadiazole and 4-nitrobenzamide, and it has shown promising results in preclinical studies.
The compound was synthesized and studied at the National University of Pharmacy in Ukraine, where researchers focused on its anticonvulsant properties. The synthesis and characterization of this compound have been documented in various scientific publications, highlighting its pharmacological potential and physicochemical properties .
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-nitrobenzamide can be classified as:
The synthesis of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-nitrobenzamide typically involves the reaction of 5-ethyl-1,3,4-thiadiazole with 4-nitrobenzoyl chloride or a similar derivative. The reaction conditions often include the use of solvents such as ethanol or dimethylformamide under reflux.
The yield of the synthesis can vary based on the specific conditions employed, but yields around 70% have been reported .
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-nitrobenzamide features:
The molecular formula for N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-nitrobenzamide is , with a molecular weight of approximately 284.31 g/mol. Structural analysis techniques such as infrared spectroscopy (IR) and nuclear magnetic resonance (NMR) spectroscopy confirm its identity and purity .
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-nitrobenzamide can participate in various chemical reactions typical for amides and thiadiazoles:
These reactions are significant for modifying the compound's structure to enhance its biological activity or alter its pharmacokinetic properties .
The mechanism by which N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-nitrobenzamide exerts its anticonvulsant effects is not fully elucidated but is believed to involve modulation of neurotransmitter systems in the central nervous system.
Research indicates that thiadiazole derivatives may influence GABAergic transmission or inhibit excitatory neurotransmission pathways. This modulation can lead to increased seizure threshold and reduced seizure activity in animal models .
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-nitrobenzamide exhibits:
Key chemical properties include:
These properties are crucial for understanding its behavior in biological systems and during formulation development .
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-nitrobenzamide has several potential scientific applications:
The compound is systematically named N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-nitrobenzamide under IUPAC rules (CAS No. 313662-95-2). This name delineates its core structural components:
The molecular formula is C₁₁H₁₀N₄O₃S (molecular weight: 278.29 g/mol). Key substituent effects include:
Property | Value |
---|---|
IUPAC Name | N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-nitrobenzamide |
CAS Registry Number | 313662-95-2 |
Molecular Formula | C₁₁H₁₀N₄O₃S |
SMILES Notation | CCC1=NN=C(S1)NC(=O)C2=CC=C(C=C2)N+[O-] |
Canonical SMILES | CCC1=NN=C(NC(=O)C2=CC=C(C=C2)N+[O-])S1 |
Spectroscopic data provide unambiguous confirmation of the compound’s architecture:
ESI-MS shows molecular ion peak at m/z 279.07 [M+H]⁺ (calculated for C₁₁H₁₁N₄O₃S: 279.06). Key fragments include m/z 121 (4-nitrobenzoyl⁺) and m/z 113 (5-ethyl-1,3,4-thiadiazol-2-amine⁺) [1] [5].
Table 2: Key Spectroscopic Assignments *
Technique | Signal (ppm or cm⁻¹) | Assignment |
---|---|---|
¹H-NMR | δ 1.32 (t) | –CH₃ of ethyl group |
δ 2.82 (q) | –CH₂– of ethyl group | |
δ 8.20 (d), 7.90 (d) | Aromatic H (benzamide) | |
¹³C-NMR | δ 165.5 | Amide carbonyl |
δ 149.8 | Nitro-substituted carbon | |
IR | 1670 | ν(C=O) amide |
1530, 1350 | νₐₛ(NO₂), νₛ(NO₂) |
The compound’s bioactivity and physicochemical properties are contextualized by comparing it to structural analogues:
The ethyl-thiadiazole/nitrobenzamide motif demonstrates superior anticancer activity (IC₅₀ = 1.62–10.21 µM against A549 and MCF-7 cells) compared to honokiol-derived thiadiazoles or ciprofloxacin hybrids [2]. This is attributed to optimal electron withdrawal by the nitro group and hydrophobic stabilization by the ethyl substituent [2] [4].
Table 3: Comparative Analysis of Key Thiadiazole Derivatives *
Structural Feature | Example Compound | Impact on Properties |
---|---|---|
5-Ethyl substitution | N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-nitrobenzamide | ↑ Lipophilicity (log P = 2.04); ↑ bioactivity |
5-Methyl substitution | N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-nitrobenzamide | ↓ Log P (1.8); ↓ cellular uptake |
Oxadiazole bioisostere | 1,3,4-Oxadiazole analogues | ↓ DNA binding; ↓ anticancer potency |
Nitro → Methoxy substitution | N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-methoxybenzamide | ↓ Electron withdrawal; ↓ apoptosis induction |
CAS No.: 25560-91-2
CAS No.: 676-99-3
CAS No.: 463-82-1
CAS No.: 54750-04-8
CAS No.: 22514-60-9
CAS No.: 88048-09-3